![molecular formula C25H25N3O2 B248841 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
BMS-582949 exerts its pharmacological effects by inhibiting the activity of GSK-3β, which is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway. The inhibition of GSK-3β activity by BMS-582949 leads to the stabilization of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. BMS-582949 has also been shown to reduce motor deficits and increase dopamine levels in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of BMS-582949 is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, the limitations of BMS-582949 include its low solubility and poor bioavailability, which may limit its therapeutic potential.
Future Directions
For the research and development of BMS-582949 include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. The compound may also be tested in clinical trials for its potential therapeutic applications in neurodegenerative diseases and other disorders involving dysregulated signaling pathways. Additionally, the compound may be used as a tool compound for the further study of GSK-3β and its role in various cellular processes.
Synthesis Methods
The synthesis of BMS-582949 involves several steps, including the condensation of 4-benzylpiperazine with 2-nitrobenzoyl chloride, reduction of the nitro group, and final coupling with benzoyl chloride. The final product is obtained through crystallization and purification processes. The purity and yield of the compound can be optimized by adjusting the reaction conditions, including temperature, solvent, and catalysts.
Scientific Research Applications
BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β activity by BMS-582949 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)19-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29) |
InChI Key |
HWAKTEHNSQLDBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



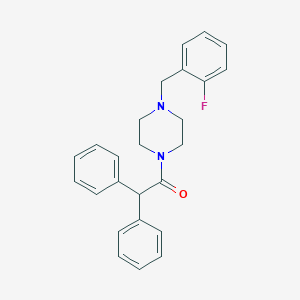
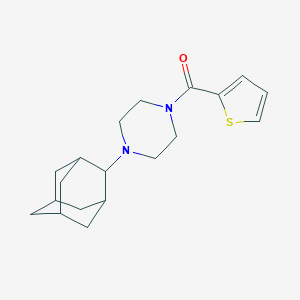
![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
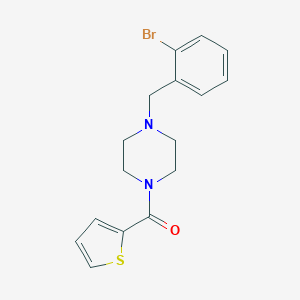
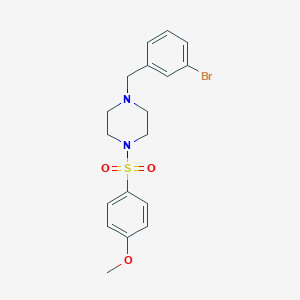

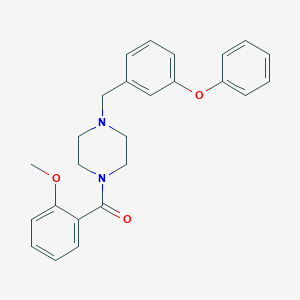
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
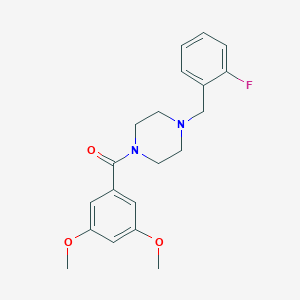
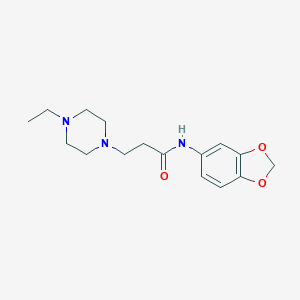
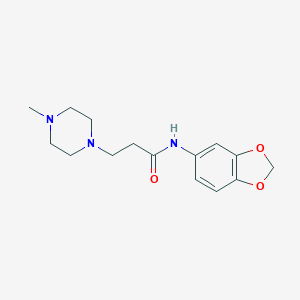
methanone](/img/structure/B248780.png)
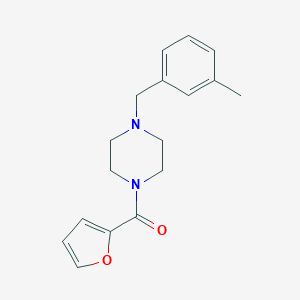
![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)